4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide
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Overview
Description
4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide is a chemical compound that features a pyridinium core with an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-aminobenzylamine with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in an appropriate solvent.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Pyridine derivatives.
Substitution: Halide-substituted derivatives.
Scientific Research Applications
4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The aminophenyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)-1-methylpyridin-1-ium iodide: Similar structure but with a nitro group instead of an amino group.
4-(4-Chlorophenyl)-1-methylpyridin-1-ium iodide: Contains a chloro group instead of an amino group.
4-(4-Bromophenyl)-1-methylpyridin-1-ium iodide: Features a bromo group in place of the amino group.
Uniqueness
4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide is unique due to the presence of the amino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological molecules or other chemical entities are required.
Properties
IUPAC Name |
4-(1-methylpyridin-1-ium-4-yl)aniline;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.HI/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-9,13H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVRCVQYSOFTSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80766975 |
Source
|
Record name | 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80766975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118931-23-0 |
Source
|
Record name | 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80766975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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